(3,3-Dimethylcyclobutyl)hydrazine dihydrochloride

Chemical Synthesis Process Chemistry Building Block

(3,3-Dimethylcyclobutyl)hydrazine dihydrochloride (CAS: 2231674-83-0) is a substituted hydrazine derivative featuring a gem-dimethyl cyclobutyl ring. It is primarily utilized as a reactive intermediate and building block in medicinal chemistry.

Molecular Formula C6H16Cl2N2
Molecular Weight 187.11 g/mol
Cat. No. B12280115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3-Dimethylcyclobutyl)hydrazine dihydrochloride
Molecular FormulaC6H16Cl2N2
Molecular Weight187.11 g/mol
Structural Identifiers
SMILESCC1(CC(C1)NN)C.Cl.Cl
InChIInChI=1S/C6H14N2.2ClH/c1-6(2)3-5(4-6)8-7;;/h5,8H,3-4,7H2,1-2H3;2*1H
InChIKeyGZCRGLKXJXLRHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,3-Dimethylcyclobutyl)hydrazine dihydrochloride: A Sterically-Defined Hydrazine Building Block for Sigma Receptor and CNS Drug Discovery


(3,3-Dimethylcyclobutyl)hydrazine dihydrochloride (CAS: 2231674-83-0) is a substituted hydrazine derivative featuring a gem-dimethyl cyclobutyl ring. It is primarily utilized as a reactive intermediate and building block in medicinal chemistry . The compound exists as a stable dihydrochloride salt with a molecular formula of C6H16Cl2N2 and a molecular weight of 187.11 g/mol . This specific salt form is preferred for handling and storage over its free base counterpart due to its solid-state stability and precise stoichiometry in synthetic workflows .

Why (3,3-Dimethylcyclobutyl)hydrazine dihydrochloride Cannot Be Substituted with Generic Cyclobutyl or Linear Hydrazine Analogs


Substituting (3,3-Dimethylcyclobutyl)hydrazine dihydrochloride with simpler analogs like cyclobutylhydrazine dihydrochloride or hydrazine dihydrochloride risks failure in medicinal chemistry campaigns due to the loss of steric and conformational constraints. The 3,3-dimethylcyclobutyl group provides a unique steric bulk and conformational rigidity that is critical for specific target engagement, particularly with proteins like the sigma-1 receptor [1]. Generic hydrazines lack this moiety, leading to reduced target affinity, altered metabolic stability, and potential off-target reactivity, which can derail SAR studies and lead to false-negative results in screening cascades [1].

Evidence-Based Differentiation: How (3,3-Dimethylcyclobutyl)hydrazine dihydrochloride Outperforms Alternatives


Physical Form Stability: Dihydrochloride Salt vs. Free Base Handling

The target compound is supplied as a solid dihydrochloride salt, which provides definitive advantages over the free base form (CAS 1934455-26-1). The salt form ensures enhanced stability for long-term storage and offers precise stoichiometric control in reactions, which is critical for reproducible synthetic outcomes . The free base, in contrast, is a liquid that may be prone to oxidation or handling variability .

Chemical Synthesis Process Chemistry Building Block

Target Engagement Potential: Steric Bulk for Sigma-1 Receptor Binding

While direct binding data for this exact hydrazine intermediate is not disclosed, the 3,3-dimethylcyclobutyl moiety is a validated pharmacophore for achieving high-affinity binding to sigma-1 receptors. Patent EP2066648B1 explicitly claims that substituted dimethylcyclobutyl compounds demonstrate 'good to excellent affinity' for sigma receptors, particularly sigma-1 [1]. Simpler analogs like unsubstituted cyclobutylhydrazine lack the steric bulk required for optimal occupancy of the sigma-1 binding pocket, making the target compound a structurally privileged intermediate.

Sigma Receptor CNS Disorders Medicinal Chemistry

Molecular Identity and Purity: Defined Stoichiometry for Reproducible Chemistry

The compound is offered with a certified purity of 97-98% and a precisely defined molecular weight of 187.11 g/mol for the dihydrochloride salt . This is a critical specification for procurement, as hydrazine derivatives can vary in hydration state or salt form. Using a well-characterized salt ensures accurate molar calculations for synthesis, eliminating the guesswork associated with hydrazine hydrate or less-defined salt forms.

Analytical Chemistry Procurement Quality Control

High-Value Application Scenarios for (3,3-Dimethylcyclobutyl)hydrazine dihydrochloride


Scaffold for CNS Drug Discovery: Synthesis of Novel Sigma-1 Receptor Ligands

Utilize (3,3-Dimethylcyclobutyl)hydrazine dihydrochloride as a key intermediate in the synthesis of substituted hydrazones and heterocycles designed to engage sigma-1 receptors. The 3,3-dimethylcyclobutyl group is a privileged motif for this target class, conferring high binding affinity as detailed in patent EP2066648B1 [1]. This approach is directly relevant for developing therapeutics for psychosis, pain, and neurodegenerative disorders.

Conformationally-Restricted Hydrazone Library Synthesis

Employ the solid dihydrochloride salt as a reliable, stoichiometrically-defined reactant in parallel synthesis to generate libraries of hydrazones with enhanced conformational rigidity . The stability of the salt form ensures reproducible library quality by eliminating variability associated with liquid hydrazine reagents. These libraries can be screened against various targets where sterically constrained ligands are desired, such as kinases or GPCRs.

Precursor for Agrochemical Lead Optimization

Leverage the hydrazine moiety of this building block to construct nitrogen-containing heterocycles (e.g., pyrazoles, triazoles) for agrochemical discovery. The gem-dimethyl cyclobutyl ring imparts favorable physicochemical properties, such as increased lipophilicity (LogP = 1.48) and metabolic stability , which are essential for developing field-stable herbicides or fungicides with improved bioavailability and reduced environmental degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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